4-fluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, pyridazinone, pyridine, and benzenesulfonamide moieties. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or similar compounds.
Introduction of the Pyridine Ring: This step may involve coupling reactions such as Suzuki or Heck coupling to introduce the pyridine moiety.
Sulfonamide Formation: The benzenesulfonamide group can be introduced through sulfonylation reactions using sulfonyl chlorides.
Fluorination: The fluorine atom can be introduced using electrophilic or nucleophilic fluorination reagents.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridazinone or pyridine rings.
Reduction: Reduction reactions can occur at the carbonyl group of the pyridazinone moiety.
Substitution: The fluorine atom and sulfonamide group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic or electrophilic substitution reactions can be facilitated by reagents like halogens, sulfonyl chlorides, and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
In medicinal chemistry, such compounds may be explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.
Industry
Industrially, these compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide: can be compared with other pyridazinone derivatives, pyridine-containing compounds, and sulfonamides.
Pyridazinone Derivatives: These compounds often exhibit similar biological activities and can be used as enzyme inhibitors or receptor modulators.
Pyridine-Containing Compounds: Pyridine rings are common in many biologically active molecules, contributing to their pharmacological properties.
Sulfonamides: Sulfonamide groups are known for their antimicrobial properties and are found in various therapeutic agents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-fluoro-N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O3S/c18-14-1-3-15(4-2-14)26(24,25)20-11-12-22-17(23)6-5-16(21-22)13-7-9-19-10-8-13/h1-10,20H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVSCZJZAGONCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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